N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core fused with a pyridine-pyrrolidinone substituent and an amide linkage.
Properties
IUPAC Name |
N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S/c23-16-2-1-7-22(16)15-8-11(5-6-18-15)10-19-17(24)12-3-4-13-14(9-12)21-25-20-13/h3-6,8-9H,1-2,7,10H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMKOWRYKCAJIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common route includes the formation of the pyrrolidine ring through cyclization reactions, followed by the introduction of the pyridine ring via nucleophilic substitution. The benzo[c][1,2,5]thiadiazole moiety is then incorporated through a series of condensation reactions. The final step often involves the coupling of the intermediate with a carboxamide group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine and benzo[c][1,2,5]thiadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by the pyrrolidine and pyridine rings, which can form hydrogen bonds and other interactions with the target molecules .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Structure Differences: The benzo[c][1,2,5]thiadiazole core in the target compound is more electron-deficient than thiazole (e.g., in Dasatinib) or indolinone systems, which may enhance binding to ATP pockets in kinases . Pyridinyl-pyrrolidinone substituents in the target compound could improve metabolic stability compared to the hydroxyethylpiperazine group in Dasatinib, which is prone to oxidative degradation .
Pharmacological Implications: Substituted thiazole-5-carboxamides (e.g., [1a–s] in ) demonstrate nanomolar potency against kinases, attributed to their planar aromatic systems and optimized amide substituents . The target compound’s benzo[c][1,2,5]thiadiazole core may offer similar or superior activity but requires empirical validation.
Synthetic Complexity :
- The target compound’s synthesis likely involves multi-step coupling reactions similar to those for thiazole carboxamides (e.g., hydrolysis of esters followed by amine coupling ). In contrast, Dasatinib’s preparation requires orthogonal protection/deprotection strategies for its pyrimidine and piperazine groups .
Biological Activity
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
The compound's molecular formula is C20H23N3O2S, with a molecular weight of approximately 369.48 g/mol. Its structure includes several functional groups that contribute to its biological activity, such as a pyrrolidinone ring and a pyridine moiety.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N3O2S |
| Molecular Weight | 369.48 g/mol |
| CAS Number | 2034536-17-7 |
The mechanism of action for this compound involves its interaction with specific biological targets such as enzymes and receptors. Research indicates that the compound may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit cytotoxic effects on various cancer cell lines. The structure–activity relationship (SAR) studies indicate that modifications in the thiadiazole and pyridine rings significantly influence its potency against cancer cells.
Case Study:
A study involving the evaluation of various derivatives of benzo[c][1,2,5]thiadiazole demonstrated that compounds with similar structural features exhibited IC50 values in the low micromolar range against human cancer cell lines. The presence of electron-donating groups on the aromatic rings was found to enhance cytotoxicity.
Antimicrobial Activity
The compound also shows promise in antimicrobial applications. Sulfonamide derivatives are generally known for their antibacterial properties, and this compound is no exception.
Table: Antimicrobial Activity
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Pyrrolidinone Ring: Cyclization of appropriate precursors.
- Pyridine Ring Functionalization: Introduction of functional groups through nucleophilic substitution.
- Amide Bond Formation: Coupling with benzo[c][1,2,5]thiadiazole under conditions favorable for amide bond formation.
Research Findings
Research continues to explore the full spectrum of biological activities associated with this compound:
-
Anticonvulsant Activity: Some derivatives have shown potential anticonvulsant properties in animal models.
"Compounds with thiazole integration have demonstrated significant anticonvulsant activity" .
- Anti-inflammatory Effects: Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties through modulation of cytokine release.
- Neuroprotective Effects: Investigations into neuroprotective mechanisms are ongoing, focusing on its ability to protect neuronal cells from oxidative stress.
Q & A
Q. Basic Structural Characterization
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the pyrrolidinone carbonyl (~175 ppm) and thiadiazole aromatic protons (δ 7.5–8.5 ppm). Discrepancies in integration ratios signal impurities .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals from the pyridine and thiadiazole rings .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms the molecular ion ([M+H]⁺) with <2 ppm error .
- HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water gradients) with UV detection at 254 nm .
How do researchers address discrepancies in biological activity data observed across studies involving benzo[c][1,2,5]thiadiazole derivatives?
Advanced Data Contradiction Analysis
Discrepancies may stem from:
- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times. Use positive controls (e.g., doxorubicin for cytotoxicity assays) .
- Solubility Differences : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation in aqueous buffers .
- Metabolic Stability : Compare half-life data in microsomal assays (human vs. rodent liver microsomes) to account for species-specific degradation .
- Structural Confirmation : Re-characterize batches with conflicting activity via X-ray crystallography to rule out polymorphic variations .
What methodologies are recommended for evaluating the thermodynamic stability and solubility profile of this compound under physiological conditions?
Q. Basic Physicochemical Profiling
- Thermal Stability :
- TGA/DSC : Measure decomposition temperatures (>200°C indicates suitability for high-temperature formulations) .
- Solubility :
- Shake-Flask Method : Dissolve in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Centrifuge and quantify supernatant via UV-Vis .
- LogP Determination : Use octanol/water partitioning with HPLC quantification to predict membrane permeability .
How can computational modeling be integrated with experimental data to predict the binding affinity of this compound to target enzymes or receptors?
Q. Advanced Drug Design
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase domains). Validate docking poses with crystallographic data from related thiadiazole-protein complexes .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds between the carboxamide group and catalytic residues .
- QSAR Models : Train models on IC₅₀ data from analogues to predict activity against untested targets .
What strategies are effective in modifying the carboxamide linker to enhance pharmacokinetic properties without compromising activity?
Q. Advanced Structure-Activity Relationship (SAR)
- Bioisosteric Replacement : Substitute the carboxamide with sulfonamide or urea groups to improve metabolic stability. Compare IC₅₀ shifts in enzyme inhibition assays .
- Alkyl Spacer Insertion : Introduce methylene groups between the thiadiazole and pyridine moieties to reduce rigidity and enhance solubility. Monitor LogD changes .
- Prodrug Design : Convert the carboxamide to ester prodrugs for enhanced oral bioavailability. Hydrolyze in vitro with esterases to confirm reactivation .
How should researchers approach the scale-up synthesis of this compound while maintaining yield and purity for preclinical studies?
Q. Advanced Process Chemistry
- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
- Continuous Flow Systems : Implement flow chemistry for thiadiazole core synthesis to improve heat transfer and reduce reaction time .
- Crystallization Optimization : Use anti-solvent (e.g., water) addition to precipitate the final compound with >99% purity. Characterize polymorphs via PXRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
